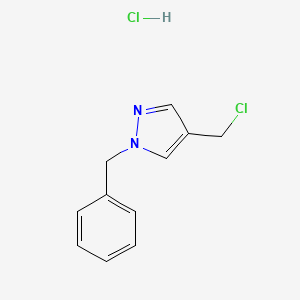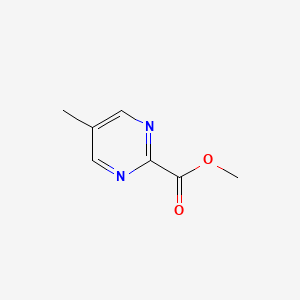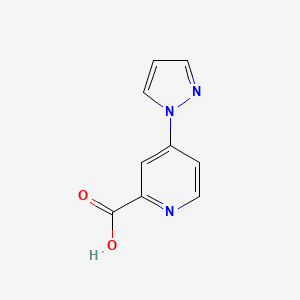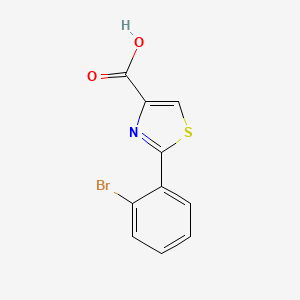![molecular formula C11H10Cl2N2O B1373520 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1152532-62-1](/img/structure/B1373520.png)
5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
While specific chemical reactions involving 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole are not detailed in the literature, studies on similar compounds provide some insights. For example, a study on pyrazole derivatives, which are structurally similar to oxadiazoles, discussed their potential for direct nitrosation .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole and related compounds have been studied extensively for their unique chemical reactions. For instance, the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole has been investigated, leading to the formation of tertiary amines and the ring fission of the oxadiazole system (Jäger et al., 2002). Similarly, research has been conducted on the synthesis of new heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, showcasing the versatility of these compounds in organic synthesis (Abbas et al., 2017).
Antioxidant Properties
A study revealed the potential antioxidant properties of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, indicating its potential in mitigating oxidation and inducing endogenous defense systems (Shehzadi et al., 2018).
Antibacterial Activity
The antibacterial activity of various oxadiazole derivatives has been explored. Compounds like {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones have shown significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus (Rai et al., 2010).
Cytotoxicity and Tubulin Inhibition
Research on 1,3,4-oxadiazole analogues, structurally related to these compounds, has highlighted their cytotoxicity and tubulin inhibition, suggesting potential in cancer treatment (Ahsan et al., 2017).
α-Glucosidase Inhibition
N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide have shown promising α-glucosidase inhibitory potential, indicating their possible use in managing diabetes (Iftikhar et al., 2019).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their role in preventing mild steel dissolution, demonstrating the versatility of these compounds in industrial applications (Kalia et al., 2020).
Monoamine Oxidase Inhibition
A derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been tested as an inhibitor of human monoamine oxidase A and B, showing potential therapeutic benefits for neurodegenerative disorders (Efimova et al., 2023).
Zukünftige Richtungen
While specific future directions for the study of 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole are not mentioned in the literature, a study on nitrosated pharmaceuticals suggests that incorporating a nitrosation assay procedure into high-resolution supercritical fluid chromatography (SFC)–mass spectrometry screening could be a useful approach in drug development .
Eigenschaften
IUPAC Name |
5-(1-chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7(12)11-14-10(15-16-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWSADFIBLTCDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)




![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)



![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
